![molecular formula C13H13NO3 B1421822 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione CAS No. 96679-45-7](/img/structure/B1421822.png)
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
Overview
Description
“1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione” is a chemical compound with the empirical formula C13H13NO3 . It is a part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione” includes a pyrrolidine ring, a phenyl group, and a carbonyl group . The molecule has a molecular weight of 231.25 .
Physical And Chemical Properties Analysis
“1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione” is a solid compound . Its SMILES string is O=C(C1=CC=CC=C1)C©N(C2=O)C(CC2)=O .
Scientific Research Applications
Synthesis and Chemical Reactions
- Efficient Synthesis of Amino Acids : A study demonstrated an efficient one-pot synthesis method for Nα-urethane-protected β-alanine and γ-aminopropionic acid using derivatives of pyrrolidine-2,5-dione, yielding excellent results in terms of yield and purity (Cal et al., 2012).
- Kinetic Studies in Phase-Transfer Catalysis : Research focused on the synthesis of similar pyrrolidine-2,5-dione compounds under solid–liquid phase-transfer catalysis conditions, examining kinetics, reaction mechanisms, and related parameters (Wang & Chen, 2008); (Wang & Chen, 2010).
Solubility and Physical Properties
- Solubility in Various Solvents : A study determined the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in 14 different solvents, providing valuable data for pharmaceutical and chemical applications (Li et al., 2019).
Pharmaceutical Applications
- Synthesis and Anticonvulsant Activity : Research involved the synthesis and testing of pyrrolidine-2,5-dione derivatives for anticonvulsant activity, revealing effectiveness in various seizure models (Kamiński et al., 2011).
- Antimicrobial and Antitubercular Activities : Studies on spiro[pyrrolidin-2,3′-oxindoles] and other pyrrolidine-2,5-dione derivatives have shown potential in antimicrobial and antitubercular applications (Haddad et al., 2015); (Jain et al., 2006).
Corrosion Inhibition
- Inhibition of Carbon Steel Corrosion : A study explored the use of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel, demonstrating their effectiveness in hydrochloric acid medium (Zarrouk et al., 2015).
Structural Analysis and Computational Studies
- Crystal Structure Analysis : The crystal structure of related pyrrolidine-2,5-dione compounds was determined, providing insights into their molecular configuration and potential applications (Marulasiddaiah et al., 2011); (Boobalan et al., 2014).
Catalysis
- Catalyst-Free Synthesis in Water : Research on one-pot, three-component condensation reactions in water without catalysts, using benzoyl acetonitrile and derivatives, demonstrates the catalytic potential of these compounds (Rahmati & Khalesi, 2012).
Biological Studies
- Bioactive Compound Synthesis and Characterization : Studies focused on the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, which have potential in biological and medicinal applications (Maftei et al., 2013).
properties
IUPAC Name |
1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(14-11(15)7-8-12(14)16)13(17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTSYQATORYQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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